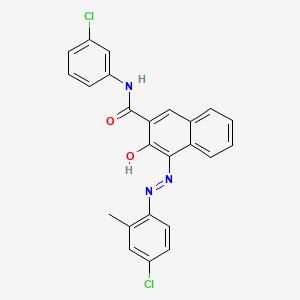![molecular formula C16H17NO4S B13959597 Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate CAS No. 902716-06-7](/img/structure/B13959597.png)
Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate is a chemical compound known for its unique structure and properties. It is a derivative of benzoic acid and contains a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and materials science. The compound’s molecular formula is C16H17NO4S, and it has a molecular weight of 319.38 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dimethylphenylsulfonamido)benzoate typically involves the reaction of 3-aminobenzoic acid with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the context of its anticancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-methylphenylsulfonamido)benzoate
- Methyl 3-(2,4-dichlorophenylsulfonamido)benzoate
- Methyl 3-(2,4-dimethoxyphenylsulfonamido)benzoate
Uniqueness
Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
902716-06-7 |
|---|---|
Molekularformel |
C16H17NO4S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
methyl 3-[(2,4-dimethylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-8-15(12(2)9-11)22(19,20)17-14-6-4-5-13(10-14)16(18)21-3/h4-10,17H,1-3H3 |
InChI-Schlüssel |
RQOGBQITGBTGHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


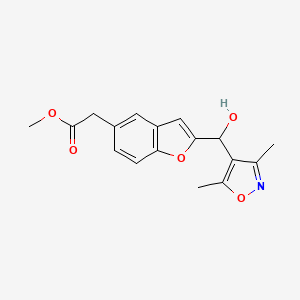



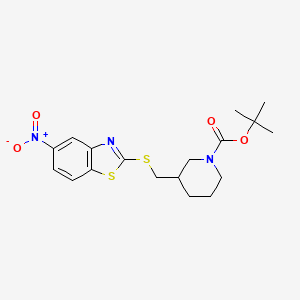
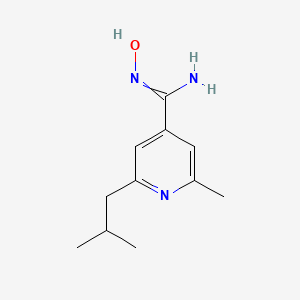
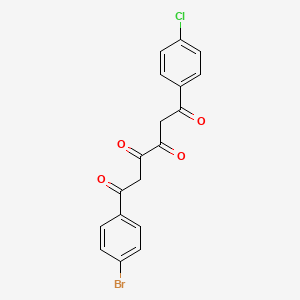
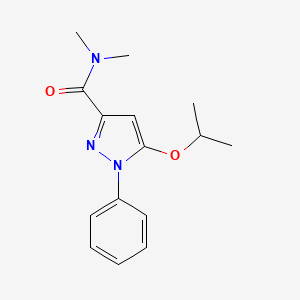
![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
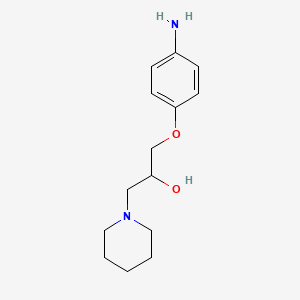
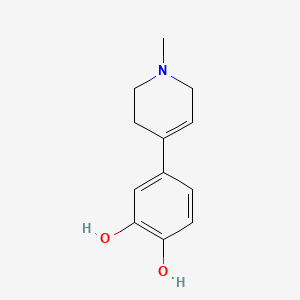

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
